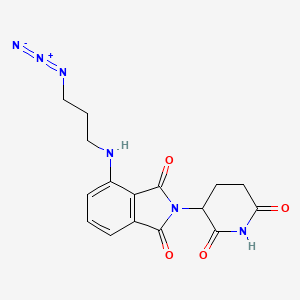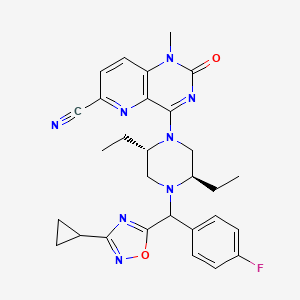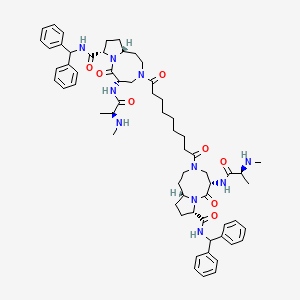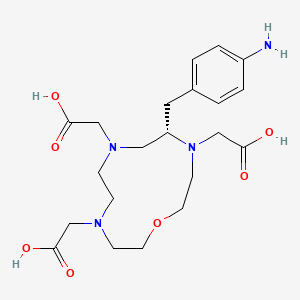
p-NH2-Bn-oxo-DO3A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-NH2-Bn-oxo-DO3A: is a bifunctional chelator, which means it can form stable complexes with metal ions. Its full chemical name is 1-Oxa-4,7,10-tetraazacyclododecane-5-S-(4-aminobenzyl)-4,7,10-triacetic acid. This compound is particularly useful in the field of radiopharmaceuticals, where it is employed to bind radiometals for diagnostic imaging and therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of p-NH2-Bn-oxo-DO3A typically involves the reaction of 1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (DO3A) with 4-aminobenzyl bromide under basic conditions. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to achieve high purity levels required for medical applications .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: p-NH2-Bn-oxo-DO3A can undergo substitution reactions where the amino group can be replaced with other functional groups.
Complexation Reactions: It forms stable complexes with various metal ions, which is crucial for its application in radiopharmaceuticals.
Common Reagents and Conditions:
Reagents: Common reagents include 4-aminobenzyl bromide, DO3A, and metal salts like copper(II) chloride for complexation.
Conditions: Reactions are typically carried out in organic solvents under basic conditions and elevated temperatures.
Major Products:
Wissenschaftliche Forschungsanwendungen
Chemistry:
Radiopharmaceuticals: p-NH2-Bn-oxo-DO3A is used to chelate radiometals for imaging techniques like PET and SPECT.
Biology:
Medicine:
Cancer Diagnosis and Treatment: The compound is used in the development of radiopharmaceuticals for cancer diagnosis and treatment.
Industry:
Wirkmechanismus
Molecular Targets and Pathways: p-NH2-Bn-oxo-DO3A exerts its effects by forming stable complexes with metal ions. These complexes can then be directed to specific molecular targets in the body, such as cancer cells, for imaging or therapeutic purposes .
Vergleich Mit ähnlichen Verbindungen
p-SCN-Bn-DOTA: Another bifunctional chelator used for similar applications but with different functional groups.
DOTA-NHS-ester: Used for bioconjugation but has different reactivity compared to p-NH2-Bn-oxo-DO3A.
Uniqueness: this compound is unique due to its specific functional groups that allow for versatile bioconjugation and stable complex formation with a wide range of metal ions .
Eigenschaften
Molekularformel |
C21H32N4O7 |
|---|---|
Molekulargewicht |
452.5 g/mol |
IUPAC-Name |
2-[(9S)-9-[(4-aminophenyl)methyl]-7,10-bis(carboxymethyl)-1-oxa-4,7,10-triazacyclododec-4-yl]acetic acid |
InChI |
InChI=1S/C21H32N4O7/c22-17-3-1-16(2-4-17)11-18-12-24(14-20(28)29)6-5-23(13-19(26)27)7-9-32-10-8-25(18)15-21(30)31/h1-4,18H,5-15,22H2,(H,26,27)(H,28,29)(H,30,31)/t18-/m0/s1 |
InChI-Schlüssel |
ZYGZPYXXYYEJPI-SFHVURJKSA-N |
Isomerische SMILES |
C1CN(C[C@@H](N(CCOCCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N)CC(=O)O |
Kanonische SMILES |
C1CN(CC(N(CCOCCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-[(1S,5R)-3,8-diazabicyclo[3.2.1]octan-3-yl]-8-fluoro-2-[[(3S,4E)-4-(fluoromethylidene)-1,3-dimethylpiperidin-3-yl]methoxy]pyrido[4,3-d]pyrimidin-7-yl]-5-ethynyl-6-fluoronaphthalen-2-ol](/img/structure/B15136462.png)
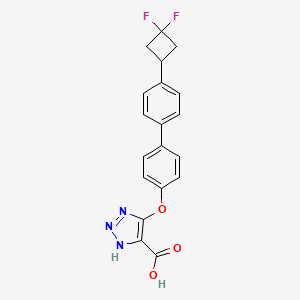

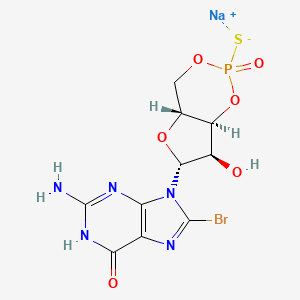
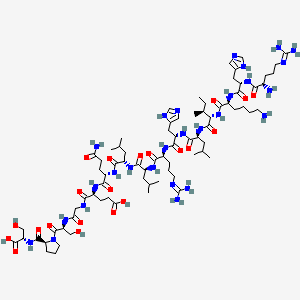
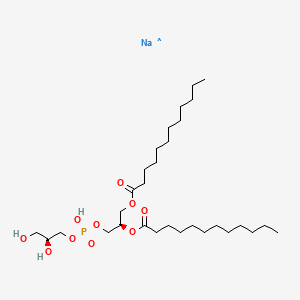
![(10S,23S)-23-amino-18-chloro-10-ethyl-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione](/img/structure/B15136505.png)
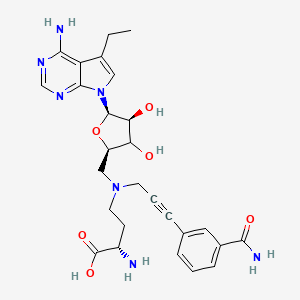
![4-[(2,4-difluorophenyl)diazenyl]-5-methyl-2-(4-methylphenyl)sulfonyl-1H-pyrazol-3-one](/img/structure/B15136510.png)
